molecular formula C9H9BrO B1330683 1-(4-Bromo-3-methylphenyl)ethanone CAS No. 37074-40-1

1-(4-Bromo-3-methylphenyl)ethanone

Cat. No. B1330683
CAS RN: 37074-40-1
M. Wt: 213.07 g/mol
InChI Key: QRTFRIPKQPOIPI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)ethanone is a brominated aromatic ketone compound. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated aromatic ketones and their properties. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated aromatic ketones can be achieved through various methods. For instance, the synthesis of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . Similarly, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent . These methods highlight the use of bromination reactions to introduce bromine atoms into aromatic compounds.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones is characterized by the presence of a bromine atom attached to an aromatic ring, which significantly influences the electronic properties of the molecule. For example, the molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data, showing good agreement . The presence of the bromine atom can affect the electron distribution within the molecule, as seen in the molecular electrostatic potential (MEP) analysis .

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions due to the presence of the reactive carbonyl group and the bromine atom. The carbonyl group can be involved in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. The papers provided do not detail specific reactions for 1-(4-Bromo-3-methylphenyl)ethanone, but the synthesis and reactivity of similar compounds suggest a rich chemistry that could be explored for this compound as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by the substituents on the aromatic ring and the presence of the bromine atom. For example, the vibrational spectra of these compounds can be studied using FT-IR to understand the influence of different substituents on the vibrational modes . The electronic properties, such as HOMO-LUMO gaps, can be analyzed to assess the reactivity and stability of the molecules . Additionally, the first hyperpolarizability of these compounds can be calculated to evaluate their potential in nonlinear optics .

Scientific Research Applications

  • Antimicrobial Activity : 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, synthesized from 2-bromo-1-(4-methylphenyl)ethanone, has been shown to exhibit significant antimicrobial activity. This compound was characterized using various analytical techniques and demonstrated promising results in combating microbial infections (Viveka, Prabhuswamy, Dinesha, Lokanath, & Nagaraja, 2013).

  • Synthesis of Organic Compounds : Research has demonstrated the synthesis of various organic compounds, such as 1-{4a,6-dimethyl-4a,9a-dihydropyrano-[3,4-b]indol-9(1H)-yl}ethanone, utilizing 2-bromo-1-(4-methylphenyl)ethanone as a precursor. These syntheses contribute to the development of new chemicals with potential applications in various fields (Skladchikov, Fatykhov, & Gataullin, 2012).

  • Synthetic Technology Improvement : The improvement of synthetic technology for key intermediates like 2-Bromo-1-(4-hydroxyphenyl)ethanone has been achieved, enhancing the efficiency and yield of such processes. This advancement is significant in pharmaceutical and chemical manufacturing (Li Yu-feng, 2013).

  • Study of Molecular Structures : The molecular structures of various compounds synthesized using 2-bromo-1-(4-methylphenyl)ethanone have been extensively studied, revealing insights into their stability and bonding patterns. Such studies are crucial in understanding the chemical properties and potential applications of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

  • Selective Synthesis Techniques : Techniques for selective synthesis, such as α-monobromination of alkylaryl ketones, have been explored with 1-(4-bromo-3-methylphenyl)ethanone. These methods are vital for the precise and efficient production of specific chemical compounds (Ying, 2011).

  • Solid-Liquid Phase Equilibrium Studies : Research on the solid-liquid phase equilibrium and ternary phase diagrams of compounds related to 1-(4-bromo-3-methylphenyl)ethanone in various solvents has provided valuable information for their separation and purification processes (Li, Jin, Wang, Zhan, Zhu, Zheng, Zhao, & Han, 2019).

  • Synthesis of Iminolactones : The synthesis of fully substituted iminolactones via a three-component condensation reaction involving 2-bromo-1-(4-bromophenyl)ethanone showcases the versatility of this compound in creating complex organic molecules (Shaabani, Soleimani, & Sarvary, 2008).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes and preventing the formation of dust and aerosols .

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFRIPKQPOIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324063
Record name 1-(4-bromo-3-methylphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)ethanone

CAS RN

37074-40-1
Record name 37074-40-1
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Record name 1-(4-bromo-3-methylphenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-3-methylphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Pyridinium chlorochromate (48 g, 223 mmol) was added to a solution of 1-(4-bromo-3-methylphenyl)ethanol (31.9 g, 148 mmol) in dichloromethane (800 mL). The mixture was stirred at room temperature for 2 hours. The mixture was concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=25:1) to give 1-(4-bromo-3-methylphenyl)ethanone (27.3 g, 87%).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(4-bromo-3-methylphenyl)ethanol (2.14 g, 9.9 mmol) and pyridinium chlorochromate (2.62 g, 12 mmol) were added to a solution of dichloromethane (30 mL) under nitrogen atmosphere. And the reaction was stirred at room temperature for 12 hours. The mixture was partitioned between dichloromethane (3*20 mL) and brine (20 mL). The organic layer was concentrated to dryness and the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=30:1) to give 1-(4-bromo-3-methylphenyl)ethanone (2.08 g, 99%) as a colorless oil. LRMS (M+H+) m/z: calcd 211.98. found 211. 1H NMR (300 MHz, CDCl3): δ 7.81 (s, 1H), 7.62-7.61 (m, 2H), 2.58 (s, 3H), 2.46 (s, 3H).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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